molecular formula C23H22N4O3S B2419476 2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 941928-04-7

2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2419476
CAS No.: 941928-04-7
M. Wt: 434.51
InChI Key: YUURYJBQJUZSCN-UHFFFAOYSA-N
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Description

2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H22N4O3S and its molecular weight is 434.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Facile Synthesis of Heterocyclic Derivatives Ethyl 2-arylhydrazono-3-butyrates interacted with 2-cyano-N-(4-methylphenyl) acetamide to produce pyridinedione and pyridazine derivatives, further transforming into various heterocyclic derivatives. The chemical structures were confirmed by analytical and spectral analysis, showcasing the compound's versatile synthetic pathway and structural diversity (Rady & Barsy, 2006).

Pharma Market Reflection by Patents The paper detailed the synthesis and activity of various pyridazino(4,5-b)indole-1-acetamide compounds, mentioning their diverse biological activities such as cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects (Habernickel, 2002).

Characterization of New Coumarin Derivatives This study synthesized new coumarin derivatives, including various acetamide-linked molecules. The structures were confirmed by IR and NMR spectra, and theoretical studies (DFT/B3LYP) were conducted. The compounds displayed significant antibacterial activity against various strains, indicating their potential therapeutic applications (Hamdi et al., 2012).

Coordination Complexes and Antioxidant Activity The study synthesized pyrazole-acetamide derivatives and characterized their coordination complexes with Co(II) and Cu(II). The complexes exhibited significant antioxidant activity, indicating potential for therapeutic applications (Chkirate et al., 2019).

Biological Activities and Therapeutic Potentials

Novel Thiazoles with Antimicrobial Activities The synthesis of novel thiazoles by incorporating a pyrazole moiety at 2nd position of acetamide derivatives was discussed. These compounds exhibited significant antibacterial and antifungal activities, indicating potential for therapeutic applications (Saravanan et al., 2010).

Synthesis of Thiazolidin-4-ones Based on Chromen-4-yl Acetic Acid The study involved the synthesis of various N-(aryl-4-oxothiazolidin-3-yl)-acetamides and their screening for antibacterial activity against both Gram-positive and Gram-negative bacteria, showcasing their potential as antimicrobial agents (Čačić et al., 2009).

Anticancer Activity of 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide Derivatives The study evaluated the anticancer activity of certain acetamide derivatives on 60 cancer cell lines. One compound showed appreciable cancer cell growth inhibition against various cell lines, indicating its potential as an anticancer agent (Al-Sanea et al., 2020).

Antioxidant and Anti-inflammatory Properties A series of N-(aryl-1,3-thiazol-2-yl)-acetamides were synthesized and evaluated for their anti-inflammatory and antioxidant activity. Certain compounds exhibited both significant antioxidant and anti-inflammatory activities, suggesting potential therapeutic applications (Koppireddi et al., 2013).

Anti-inflammatory Activity of N-(3-chloro-4-flurophenyl)-acetamides Derivatives of N-(3-chloro-4-flurophenyl)-acetamide were synthesized and tested for anti-inflammatory activity. Several compounds showed significant activity, indicating their potential for therapeutic use in treating inflammation (Sunder & Maleraju, 2013).

Properties

IUPAC Name

2-[7-(4-ethylphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(3-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-4-15-8-10-16(11-9-15)20-22-21(24-14(2)31-22)23(29)27(26-20)13-19(28)25-17-6-5-7-18(12-17)30-3/h5-12H,4,13H2,1-3H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUURYJBQJUZSCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)NC4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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